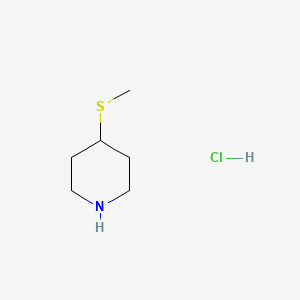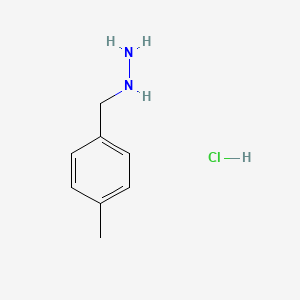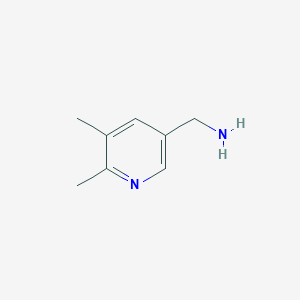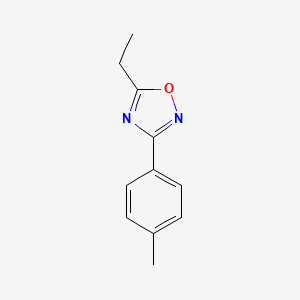
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
Overview
Description
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a heterocyclic compound that contains two carbon atoms, two nitrogen atoms, and one oxygen atom in its structure .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, has been a subject of interest in various research studies . The synthesis often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations .Physical And Chemical Properties Analysis
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has a boiling point of 307.7±35.0 °C and a density of 1.087±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Scientific Research Applications
-
Pharmacological Activity
- Field : Medicinal Chemistry
- Application : Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- Methods : The main synthesis route for 5-substituted-1,3,4-oxadiazole-2-thiol(thione)s involves an initial reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .
- Results : Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are: Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent .
-
Anticancer Activity
- Field : Cancer Research
- Application : Oxadiazoles have been recognized as promising scaffolds in medicinal chemistry for their potential in cancer therapy .
- Methods : A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- Results : The newly synthesized compounds were screened for anticancer activity. IC50 values of the most active compound were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
-
Rhodium-Catalyzed Hydrogenation
- Field : Organic Chemistry
- Application : Oxadiazoles can be used in rhodium-catalyzed hydrogenation reactions .
- Methods : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
-
Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : Oxadiazoles can be used in Suzuki-Miyaura cross-coupling reactions .
- Methods : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
-
Heck Reaction
- Field : Organic Chemistry
- Application : Oxadiazoles can be used in Heck reactions .
- Methods : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
- Rhodium-Catalyzed Hydrogenation
- Field : Organic Chemistry
- Application : Oxadiazoles can be used in rhodium-catalyzed hydrogenation reactions .
- Methods : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
Safety And Hazards
properties
IUPAC Name |
5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUFKKDOFRILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674370 | |
| Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole | |
CAS RN |
81386-31-4 | |
| Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81386-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
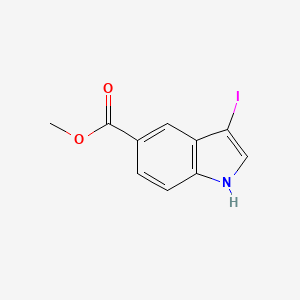

![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)

![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
